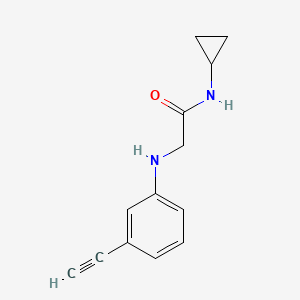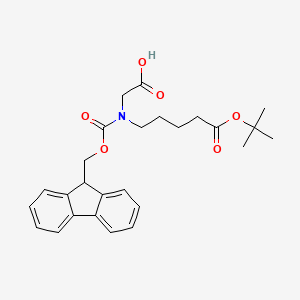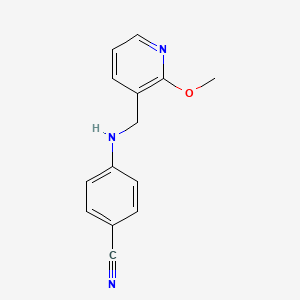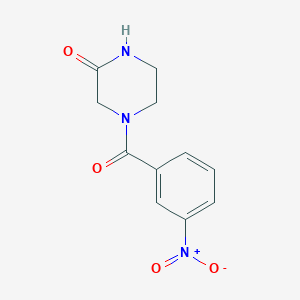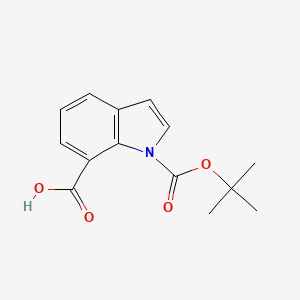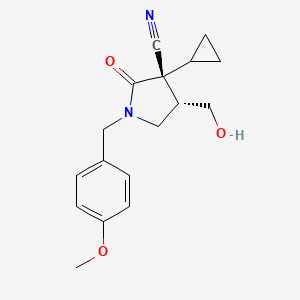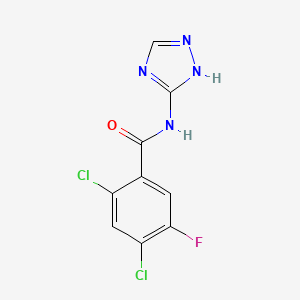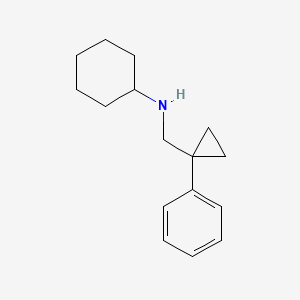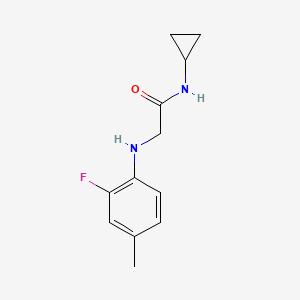
5-Bromo-8-hydroxy-3-methylisochroman-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-hydroxy-3-methylisochroman-1-one is a chemical compound with the molecular formula C10H9BrO3 and a molar weight of 257.08 g/mol This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a methyl group attached to an isochromanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-hydroxy-3-methylisochroman-1-one typically involves bromocyclization. A key intermediate, thiourea, is subjected to electrophilic cyclization using bromine (1.1 equivalents) in a solvent mixture of anhydrous dichloromethane and methanol (9:1), with methanol acting as a nucleophilic reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromocyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-hydroxy-3-methylisochroman-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 5-Bromo-8-oxo-3-methylisochroman-1-one.
Reduction: Formation of 8-Hydroxy-3-methylisochroman-1-one.
Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-8-hydroxy-3-methylisochroman-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-hydroxy-3-methylisochroman-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play crucial roles in its reactivity and biological activity. It can interact with enzymes and receptors, modulating their functions and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-hydroxyisochroman-1-one: Lacks the methyl group, which may affect its reactivity and biological activity.
8-Hydroxy-3-methylisochroman-1-one: Lacks the bromine atom, which may influence its chemical properties and applications.
5-Bromo-3-methylisochroman-1-one:
Uniqueness
5-Bromo-8-hydroxy-3-methylisochroman-1-one is unique due to the presence of all three functional groups (bromine, hydroxyl, and methyl) on the isochromanone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
5-bromo-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H9BrO3/c1-5-4-6-7(11)2-3-8(12)9(6)10(13)14-5/h2-3,5,12H,4H2,1H3 |
InChI Key |
OAKDFQHJDRFNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C(=O)O1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14905882.png)
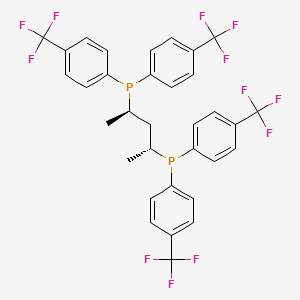
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)

![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
